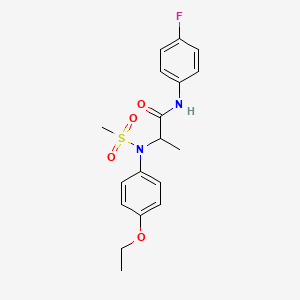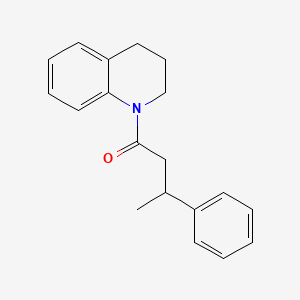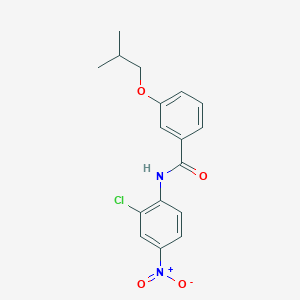
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide, commonly known as EFMA, is a synthetic compound that has gained significant attention in the field of scientific research. EFMA belongs to the class of N-methyl-D-aspartate (NMDA) receptor antagonists and is known to exhibit potent antinociceptive effects.
Mechanism of Action
EFMA acts as an N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptor antagonist, which means it blocks the activity of this compound receptors. This compound receptors are involved in the regulation of synaptic plasticity, learning, and memory. However, overstimulation of this compound receptors can lead to the development of chronic pain. EFMA's inhibition of this compound receptors leads to a reduction in the release of glutamate, a neurotransmitter that is involved in pain signaling.
Biochemical and Physiological Effects:
EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a new analgesic agent. EFMA's inhibition of this compound receptors has been shown to reduce the release of glutamate, which is involved in pain signaling. Additionally, EFMA has been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation.
Advantages and Limitations for Lab Experiments
EFMA's synthesis method is simple and yields a high purity of the compound. EFMA has been shown to exhibit potent antinociceptive effects in various animal models of pain, making it a promising candidate for further development as a new analgesic agent. However, EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are involved in the regulation of synaptic plasticity, learning, and memory. Therefore, further research is needed to investigate the potential side effects of EFMA on cognitive function.
Future Directions
Further research is needed to investigate EFMA's potential as a new analgesic agent. Specifically, future studies should focus on the development of EFMA analogs with improved pharmacokinetic properties. Additionally, further research is needed to investigate the potential side effects of EFMA on cognitive function. Finally, future studies should investigate the potential use of EFMA in the treatment of other neurological disorders, such as depression and anxiety.
Scientific Research Applications
EFMA has been extensively studied for its potential use as a new analgesic agent. It has been shown to exhibit potent antinociceptive effects in various animal models of pain, including acute thermal pain, inflammatory pain, and neuropathic pain. EFMA's mechanism of action involves the inhibition of N~2~-(4-ethoxyphenyl)-N~1~-(4-fluorophenyl)-N~2~-(methylsulfonyl)alaninamide receptors, which are known to play a crucial role in the development and maintenance of chronic pain.
properties
IUPAC Name |
2-(4-ethoxy-N-methylsulfonylanilino)-N-(4-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O4S/c1-4-25-17-11-9-16(10-12-17)21(26(3,23)24)13(2)18(22)20-15-7-5-14(19)6-8-15/h5-13H,4H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIODYNVAMOMPPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C(C)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B3979195.png)


![1-{3-[bis(2-hydroxyethyl)amino]propyl}-4-oxo-5-phenoxy-1,4-dihydropyridine-3-carboxylic acid](/img/structure/B3979222.png)
![N-[2-(4-morpholinyl)-2-oxoethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B3979227.png)
![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3979228.png)

![1-[(4-chlorophenyl)sulfonyl]-4-[3-(4-methyl-1-piperazinyl)-4-nitrophenyl]piperazine](/img/structure/B3979242.png)

![1-(2-cyclohexylethyl)-3-[(cyclopropylamino)methyl]-3-hydroxy-2-piperidinone](/img/structure/B3979253.png)


![1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-N-ethylpyrrolidine-3-carboxamide](/img/structure/B3979280.png)
![3-[2-(4-methoxyphenyl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3979292.png)